molecular formula C15H17N3O6 B11144015 Ethyl {1-[(4-nitrophenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Ethyl {1-[(4-nitrophenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11144015
M. Wt: 335.31 g/mol
InChI Key: BTSSQQOPDPTMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via acylation reactions using 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoylacetate: Similar in structure but lacks the piperazine ring.

    Ethyl 2-nitrobenzoylacetate: Similar but with a different position of the nitro group.

    Ethyl (4-methylbenzoyl)acetate: Similar but with a methyl group instead of a nitro group.

Uniqueness

Ethyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to the presence of both the piperazine ring and the nitrobenzoyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

ethyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C15H17N3O6/c1-2-24-13(19)9-12-14(20)16-7-8-17(12)15(21)10-3-5-11(6-4-10)18(22)23/h3-6,12H,2,7-9H2,1H3,(H,16,20)

InChI Key

BTSSQQOPDPTMMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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